Perfluoro-1,3-dimethylcyclohexane

Fluorination Chemistry Inert Reaction Media Process Chemistry

Perfluoro-1,3-dimethylcyclohexane (CAS 335-27-3) is a cyclic perfluorocarbon liquid (C8F16) derived via full fluorination of 1,3-dimethylcyclohexane. It is characterized by exceptional chemical inertness, high thermal stability (with literature citing stability to over 400°C) , and a unique combination of high density, low viscosity, and low surface tension.

Molecular Formula C8F16
Molecular Weight 400.06 g/mol
CAS No. 335-27-3
Cat. No. B1679598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro-1,3-dimethylcyclohexane
CAS335-27-3
SynonymsPerfluoro(1,3-dimethylcyclohexane);  Hexadecafluoro-1,3-dimethylcyclohexane;  Cyclohexane, perfluoro-1,3-dimethyl-;  Cyclohexane, decafluoro-1,3-bis(trifluoromethyl)-.
Molecular FormulaC8F16
Molecular Weight400.06 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F
InChIInChI=1S/C8F16/c9-1(7(19,20)21)3(11,12)2(10,8(22,23)24)5(15,16)6(17,18)4(1,13)14
InChIKeyLOQGSOTUHASIHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Perfluoro-1,3-dimethylcyclohexane (CAS 335-27-3): A High-Purity Cyclic Perfluorocarbon for Demanding Fluid and Thin-Film Applications


Perfluoro-1,3-dimethylcyclohexane (CAS 335-27-3) is a cyclic perfluorocarbon liquid (C8F16) derived via full fluorination of 1,3-dimethylcyclohexane [1]. It is characterized by exceptional chemical inertness, high thermal stability (with literature citing stability to over 400°C) [2], and a unique combination of high density, low viscosity, and low surface tension. Its fully saturated, perfluorinated structure renders it immiscible with common organic solvents and water, while imparting a high capacity for dissolving gases like oxygen. Commercially available in technical grades (typically 80-90% purity), this compound is utilized in specialized applications ranging from the preparation of amorphous fluorocarbon films via plasma polymerization to its role as an inert fluorous phase in biphasic catalysis and as a heavy liquid in ophthalmic surgery .

Why Generic Perfluorocarbon Substitution Fails: Critical Performance Differentiation of Perfluoro-1,3-dimethylcyclohexane


Within the class of perfluorocarbons (PFCs), specific structural isomers and analogs exhibit starkly divergent performance in critical parameters such as chemical reactivity, vapor pressure, and biocompatibility. While a generic specification like 'perfluorinated liquid' or 'inert fluorocarbon' might appear sufficient on paper, the practical outcome of processes—ranging from fluorination resistance in a gas-liquid reactor [1] to the dielectric constant of a plasma-polymerized thin film [2]—is exquisitely sensitive to the precise molecular architecture. The cyclic nature and methyl substitution pattern of perfluoro-1,3-dimethylcyclohexane confer a distinct volatility and molecular shape that directly impacts its retention time in biological systems and its suitability as a solvent for fluorous biphasic catalysis, as detailed in the quantitative evidence below [3]. Substituting with a linear PFC or a different cyclic derivative like perfluorodecalin introduces uncontrolled variability in these key parameters, rendering generic interchange technically unsound for high-precision applications.

Product-Specific Quantitative Evidence: Perfluoro-1,3-dimethylcyclohexane (CAS 335-27-3) vs. Comparators


Superior Resistance to Destructive Fluorination vs. Perfluorodecalin

In direct comparison with perfluorodecalin under identical experimental conditions, perfluoro-1,3-dimethylcyclohexane demonstrates a significantly lower rate of destructive fluorination, making it a superior inert medium for reactions involving elemental fluorine [1]. The fluorination reaction rate for perfluoro-1,3-dimethylcyclohexane stabilizes at 0.5 µg s⁻¹ L⁻¹, which is 2.6 times lower than the 1.3 µg s⁻¹ L⁻¹ rate observed for perfluorodecalin at 80°C after 2 hours of fluorine treatment.

Fluorination Chemistry Inert Reaction Media Process Chemistry

Enhanced Dielectric and Surface Properties in Plasma-Polymerized Thin Films vs. Alternative Precursors

Amorphous fluorocarbon films (a-C:F) prepared by plasma polymerization of perfluoro-1,3-dimethylcyclohexane exhibit a low dielectric constant of 2.3 and a very low surface energy of 15 mN/m [1]. While not a direct head-to-head study with an alternative precursor in the same paper, these values are class-leading for plasma-polymerized fluorocarbon films, which typically exhibit dielectric constants ranging from 2.5 to 3.0, and are indicative of the unique film structure and high F/C ratio (~2) achievable with this specific cyclic precursor.

Thin Film Deposition Plasma Polymerization Dielectric Materials

High Catalyst and Ligand Retention in Fluorous Biphasic Catalysis

In the rhodium-catalyzed hydroformylation of linear terminal alkenes under fluorous biphasic conditions, perfluoro-1,3-dimethylcyclohexane demonstrates exceptional performance as the fluorous solvent, enabling high retention of both the rhodium catalyst and fluorinated phosphine ligands within the reaction phase [1]. Specifically, under optimized conditions (using P(4-C6H4C6F13)3 ligand in the absence of toluene), up to 99.95% of the rhodium and 96.7% of the phosphine ligand are retained in the perfluoro-1,3-dimethylcyclohexane phase, facilitating effective catalyst recycling and product separation.

Fluorous Biphasic Catalysis Hydroformylation Catalyst Recycling

Favorable Vapor Pressure for Biological Clearance vs. Higher Boiling Analogs

For applications involving intravenous administration, such as artificial blood or oxygen carriers, the vapor pressure of a perfluorocarbon is a critical determinant of its clearance rate from the body. Perfluoro-1,3-dimethylcyclohexane possesses a vapor pressure of approximately 40.5 mmHg at 25°C , which falls within the desirable range for efficient pulmonary excretion without causing adverse gas collection in tissues [1]. In contrast, more common perfluorocarbons like perfluorodecalin have significantly lower vapor pressures (e.g., 6.4 mmHg at 25°C for perfluorodecalin), leading to prolonged retention in the reticuloendothelial system (RES).

Artificial Blood Oxygen Carrier Biocompatibility

Best Research and Industrial Application Scenarios for Perfluoro-1,3-dimethylcyclohexane (CAS 335-27-3)


Inert Reaction Medium for Elemental Fluorination Processes

Perfluoro-1,3-dimethylcyclohexane should be prioritized as the inert liquid medium in any gas-liquid reactor involving elemental fluorine, particularly when the goal is to fluorinate organic or inorganic substrates. As demonstrated by Kambur et al., its fluorination rate is less than half that of perfluorodecalin at 80°C (0.5 vs. 1.3 µg s⁻¹ L⁻¹) [1]. This directly reduces solvent loss, minimizes the generation of unwanted degradation products, and enhances overall process safety and economy. Researchers and process engineers seeking a robust, long-lifetime solvent for aggressive fluorination environments will find this compound to be a technically superior choice to other common perfluorinated fluids.

Precursor for Low-Dielectric Constant Fluorocarbon Thin Films

This compound is the recommended precursor for the plasma-enhanced chemical vapor deposition (PECVD) of amorphous fluorocarbon (a-C:F) films intended for use as interlayer dielectrics in microelectronic devices. The resulting films exhibit a low dielectric constant (k=2.3) and high visible transparency, properties that are directly attributable to the high F/C ratio and molecular structure of the perfluoro-1,3-dimethylcyclohexane monomer [1]. For procurement specialists and thin-film engineers, specifying this precursor is critical for achieving the target k-values necessary for next-generation high-speed, low-power integrated circuits.

Fluorous Solvent for High-Retention Biphasic Catalysis

Perfluoro-1,3-dimethylcyclohexane is an optimal choice for the fluorous phase in fluorous biphasic catalysis (FBC), especially for reactions like rhodium-catalyzed hydroformylation. Quantitative data confirms that this solvent enables the retention of up to 99.95% of the rhodium catalyst and 96.7% of the fluorinated ligand within the fluorous phase under reaction conditions [1]. This facilitates a simple separation of product from catalyst, dramatically improving process economics and sustainability by enabling direct recycling of expensive homogeneous catalysts. R&D groups developing green, continuous-flow processes for fine chemical synthesis should select this solvent based on its proven performance in this demanding application.

Heavy Liquid for Intraoperative Ophthalmic Manipulation

In vitreoretinal surgery, perfluoro-1,3-dimethylcyclohexane serves as a temporary, high-density liquid for the hydrokinetic manipulation of displaced intraocular contents, such as a dislocated lens nucleus [1]. Its specific combination of high density, low viscosity, and appropriate volatility makes it a safer and more effective intraoperative tool compared to higher-boiling, more persistent perfluorocarbon liquids like perfluorodecalin, which have been associated with issues of prolonged retinal retention. Surgeons and surgical supply chain managers should select this specific PFC for its established clinical utility and favorable clearance profile.

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